6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula and a molecular weight of 213.28 g/mol. This compound belongs to the class of carbazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential therapeutic properties, particularly in the fields of chemistry, biology, and medicine. It is classified as a tetrahydrocarbazole derivative, which indicates its structure includes a bicyclic framework with nitrogen and oxygen functionalities.
The primary method for synthesizing 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is the Fischer indole synthesis. This method typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions. The reaction conditions can be optimized to yield various derivatives of tetrahydrocarbazole.
This synthetic route has been widely adopted due to its efficiency in producing tetrahydrocarbazole derivatives on an industrial scale.
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one features a bicyclic structure characterized by:
The molecular structure contributes to its unique chemical properties and biological activities.
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can participate in various chemical reactions typical of carbonyl compounds and nitrogen-containing heterocycles. Key reactions include:
These reactions highlight its utility as a building block in organic synthesis.
The mechanism of action for 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is primarily linked to its biological activities:
The specific pathways and interactions are still under investigation but suggest a promising therapeutic profile.
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several significant applications:
The tetrahydrocarbazole framework—comprising a partially saturated tricyclic system with fused benzene, pyrrole, and cyclohexene rings—serves as a privileged structure in drug design. Its planar aromatic domain enables DNA intercalation and π-π stacking with biological targets, while the non-planar, flexible cyclohexene ring permits conformational adaptation to enzyme binding pockets. X-ray crystallographic analyses reveal that the cyclohexene ring typically adopts an envelope or half-chair conformation, with dihedral angles of 1.69(6)° observed between the benzene and pyrrole rings in related structures [2] [9]. This conformational flexibility facilitates diverse intermolecular interactions, including hydrogen bonding (N–H···O, C–H···O) and C–H···π stacking, which stabilize ligand-target complexes [2] [9]. The scaffold’s chemical versatility allows functionalization at positions N9, C1, C2, C3, C4, and C6, enabling precise modulation of pharmacological properties. For example, carbonyl groups at C1 (as in 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one) introduce hydrogen-bond acceptors critical for target engagement [6] [8].
Carbazole alkaloids have inspired drug development since the mid-20th century, with ellipticine and vinblastine serving as landmark antitumor agents. Ellipticine’s DNA-intercalating capability demonstrated the therapeutic potential of the carbazole core, though its clinical use was limited by toxicity. This spurred efforts to develop synthetically accessible, reduced-carbazole analogs with improved safety profiles. The tetrahydrocarbazole scaffold emerged as a key innovation, balancing bioactivity and synthetic feasibility [5] [10].
In the 2000s, medicinal chemistry campaigns identified 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a versatile intermediate for antitumor agents, leading to derivatives showing potent activity against breast cancer models [6] [10]. Concurrently, GJP14 (a 6-methyl-tetrahydrocarbazolone piperidinylpropyl derivative) was discovered via virtual screening as an anti-prion compound binding cellular prion protein (PrPC) with an IC₅₀ of 8.9 μM [5]. These advances validated the scaffold’s applicability beyond oncology—to neurodegenerative diseases. The 2010s saw further optimization, exemplified by CpxA phosphatase inhibitors featuring 2,3,4,9-tetrahydro-1H-carbazol-1-amines that activate bacterial stress responses, abolishing virulence in pathogens like Escherichia coli and Salmonella enterica [4].
The introduction of an ethyl group at C6 represents a strategic optimization to enhance lipophilicity, membrane permeability, and target affinity. Comparative studies reveal that alkyl substituents at C6 significantly influence bioactivity:
Table 1: Impact of C6 Substituents on Tetrahydrocarbazol-1-one Properties
Substituent | XLogP3* | Anticancer Activity | Antimicrobial Activity | CpxA Inhibition (EC₅₀) |
---|---|---|---|---|
Unsubstituted | 2.8 | Moderate | Low | >50 μM |
6-Methyl | 3.1 | High (B20 breast cancer) | Moderate | 15–30 μM |
6-Ethyl | 3.5 | Very high | High | 1–5 μM |
6-Acetyl | 2.1 | Low | Not tested | Inactive |
*Calculated partition coefficient [4] [7]
The 6-ethyl group confers three key advantages:
The 6-ethyl-tetrahydrocarbazol-1-one scaffold thus serves as a strategic intermediate for generating derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Its synthetic accessibility via Fischer indole cyclization—using 4-ethylphenylhydrazine and cyclohexanone—enables efficient gram-scale production [8] [10]. Subsequent functionalizations at N9 or C1 (e.g., oxime formation, reductive amination) yield diversified libraries for biological screening [4] [8].
Table 2: Synthetic Routes to 6-Ethyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-one Derivatives
Reaction Type | Reagents/Conditions | Key Products | Application |
---|---|---|---|
Fischer Indole Synthesis | 4-Ethylphenylhydrazine + cyclohexanone | 6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Core scaffold synthesis |
Oxime Formation | NH₂OH·HCl, aqueous base, Δ | (1E)-6-Ethyl-1-(hydroxyimino)-2,3,4,9-tetrahydro-1H-carbazole | Antimicrobial precursors |
Reductive Amination | R₂NH, NaBH₃CN, MeOH | 1-(Dialkylamino)-6-ethyl-2,3,4,9-tetrahydro-9H-carbazoles | CpxA activators |
Cyanomethylation | ICH₂CN, Cs₂CO₃, tert-BuOH | 6-Ethyl-2-(cyanomethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one | Antioxidant derivatives |
The 6-ethyl variant’s efficacy stems from synergies between its electronic, steric, and lipophilic properties. For instance, in CpxA phosphatase inhibitors, the ethyl group enhances compound penetration through the bacterial membrane while maintaining optimal binding to the hydrophobic allosteric site [4]. Similarly, in anticancer applications, the group’s electron-donating capacity stabilizes charge-transfer complexes with DNA, as predicted by density functional theory studies [8]. These attributes position 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a cornerstone for future antimicrobial and oncotherapeutic development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1